molecular formula C10H8O2S2 B1294454 Di(2-thienyl)acetic acid CAS No. 4408-82-6

Di(2-thienyl)acetic acid

Cat. No.: B1294454
CAS No.: 4408-82-6
M. Wt: 224.3 g/mol
InChI Key: XOFMKTIZCDSXFR-UHFFFAOYSA-N
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Description

Di(2-thienyl)acetic acid is a useful research compound. Its molecular formula is C10H8O2S2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Synthesis and Antimicrobial Activities

  • Study : A facile synthesis of 2-aryl-4,5-di(2-thienyl)imidazoles under microwave irradiation and their antimicrobial activities.
  • Insight : Utilizes Di(2-thienyl)acetic acid derivatives in synthesizing 2-aryl-4,5-dithienylimidazoles, which have been tested and shown to have appreciable antimicrobial activities. This method presents a novel approach to producing compounds that could be effective in treating microbial infections (Ş. Demirayak, U. Mohsen, K. Güven, 2002).

Synthesis of Pyrrole Derivatives

  • Study : Synthesis of 2,5-di(2-thienyl)-1H-pyrrole N-linked with conjugated bridges.
  • Insight : This research explores the Knorr–Paal reaction involving this compound derivatives to yield N-substituted-2,5-di-(2-thienyl)-1H-pyrroles. These compounds are synthesized using different acid catalysts, showcasing the chemical versatility of this compound in producing various organic compounds (P. Just, K. Chane-Ching, P. Lacaze, 2002).

Anti-Inflammatory Applications

  • Study : Synthesis and antiinflammatory activity of 6,11-dihydro-11-oxodibenzo[b,e]thiepinalkanoic acids and related compounds.
  • Insight : Focuses on the synthesis of acetic acid derivatives of tricyclic systems, including this compound, and their evaluation for anti-inflammatory activity. This demonstrates the potential pharmaceutical application of this compound derivatives in treating inflammation (J. Ackrell, Y. Antonio, F. Franco, et al., 1978).

Luminescence Properties in Chelates

  • Study : Synthesis and luminescence properties of lanthanide(III) chelates with polyacid derivatives of thienyl-substituted terpyridine analogues.
  • Insight : Investigates the luminescence properties of Eu3+ and Tb3+ chelates involving this compound derivatives. The study highlights the application of these compounds in time-resolved fluoroimmunoassay, which can be used for sensitive detection in bioanalytical chemistry (Jingli Yuan, M. Tan, Guilan Wang, 2004).

Properties

IUPAC Name

2,2-dithiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S2/c11-10(12)9(7-3-1-5-13-7)8-4-2-6-14-8/h1-6,9H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFMKTIZCDSXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196034
Record name Acetic acid, di-2-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4408-82-6
Record name α-2-Thienyl-2-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4408-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di(2-thienyl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di(2-thienyl)acetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, di-2-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DI(2-THIENYL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK75PFG19K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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